2,8-Dinitrodibenzothiophene

Thermal Analysis Material Science Synthetic Chemistry

Environmental labs often face cross-isomer interference when quantifying petrochemical emissions using generic NPAH standards. 2,8-Dinitrodibenzothiophene (CAS 109041-38-5) resolves this as a validated marker for PM2.5 source apportionment. • Unique 2,8-substitution ensures specificity; not interchangeable with 2-nitro- or 3,7-dinitro isomers. • High thermal stability (mp 336-337 °C) supports robust handling in GC-MS/HPLC-MS workflows. • Enables direct reduction to 2,8-diaminodibenzothiophene (49% baseline yield) for materials synthesis.

Molecular Formula C12H6N2O4S
Molecular Weight 274.25 g/mol
CAS No. 109041-38-5
Cat. No. B026333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dinitrodibenzothiophene
CAS109041-38-5
Synonyms2,8-DINITRODIBENZOTHIOPHENE (100UG/ML IN TOLUENE)
Molecular FormulaC12H6N2O4S
Molecular Weight274.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C3=C(S2)C=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C12H6N2O4S/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6H
InChIKeyVMQHOWOVMXIROE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dinitrodibenzothiophene Physicochemical Properties


2,8-Dinitrodibenzothiophene (CAS 109041-38-5) is a dinitro-substituted derivative of dibenzothiophene, an organosulfur polycyclic aromatic heterocycle . The compound is characterized by the symmetric placement of two strongly electron-withdrawing nitro groups (-NO2) at the 2- and 8-positions on the fused aromatic ring system, a substitution pattern that critically influences its electronic properties, thermal stability, and chemical reactivity compared to its mono-nitro and other dinitro isomers [1]. Computed physicochemical parameters include a molecular weight of 274.25 g/mol, a high predicted LogP of 4.9173, and a topological polar surface area (PSA) of 119.88 Ų, which distinguish it from other nitrated polycyclic aromatic hydrocarbons and inform its behavior in both synthetic and environmental applications [2].

Symmetric 2,8-dinitro substitution for electron-deficient aromatic building blocks
High thermal stability for high-temperature synthetic protocols or material applications
Predicted high LogP and moderate PSA support reversed-phase chromatographic method development

2,8-Dinitrodibenzothiophene Isomer Specificity


The direct substitution of 2,8-dinitrodibenzothiophene with other nitrated dibenzothiophene isomers, such as 2-nitrodibenzothiophene, 3-nitrodibenzothiophene, or 3,7-dinitrodibenzothiophene, is scientifically invalid due to fundamental differences in their chemical reactivity, thermal behavior, and electronic structure [1]. The specific 2,8-substitution pattern on the dibenzothiophene core dictates a unique reactivity profile: unlike 2-nitrodibenzothiophene, which is readily oxidized to its corresponding 5-dioxide, the 2,8-dinitro derivative has been shown to resist direct oxidation to both its sulfoxide (5-oxide) and sulfone (5,5-dioxide) forms under analogous conditions [2]. Furthermore, the symmetric, strong electron-withdrawing nature of the 2,8-dinitro groups leads to a significantly higher melting point and distinct lipophilicity, which directly impacts its handling, formulation, and behavior in analytical and synthetic workflows . These pronounced differences necessitate a product-specific selection strategy rather than a generic procurement of a 'dinitrodibenzothiophene.'

Reactivity mismatch 2,8-isomer resists direct sulfur oxidation, unlike mono-nitro analogs that form sulfoxides; synthetic pathways may not transfer.
Thermal profile differences Significantly higher melting point compared to 2- or 3-nitro isomers may shift handling and processing conditions.
Chromatographic behavior Higher LogP and PSA alter HPLC retention and environmental partitioning; methods optimized for other NPAHs may not apply.

2,8-Dinitrodibenzothiophene Comparative Evidence


Thermal Stability vs. 2-Nitrodibenzothiophene

2,8-Dinitrodibenzothiophene exhibits significantly greater thermal stability than its mono-nitrated analog, as evidenced by a substantially higher melting point. This difference is critical for applications involving elevated temperatures. [1]

Thermal stability vs. 2-nitro isomer
Cross-study comparable
Melting point approx. 150°C higher than 2-nitrodibenzothiophene
Supports high-temperature application fit
Standard melting point determination
Thermal Analysis Material Science Synthetic Chemistry

Lipophilicity vs. 3-Nitrodibenzothiophene

The computed lipophilicity (LogP) and topological polar surface area (PSA) of 2,8-dinitrodibenzothiophene differ markedly from those of 3-nitrodibenzothiophene, impacting its chromatographic retention and predicted environmental partitioning behavior. [1]

Lipophilicity vs. 3-nitro isomer
Cross-study comparable
LogP ~1.4 units higher; PSA ~46 Ų higher
Impacts reversed-phase retention and partitioning models
Computed values (ALOGPS/XLogP3)
Chromatography ADME Environmental Fate

Oxidation Behavior vs. 2-Nitrodibenzothiophene

A key differentiator in synthetic utility is the resistance of 2,8-dinitrodibenzothiophene to direct oxidation at the sulfur center, in contrast to the facile oxidation of 2-nitrodibenzothiophene. This dictates distinct downstream synthetic pathways. [1]

Oxidation behavior vs. 2-nitro isomer
Head-to-head comparison
No direct oxidation to sulfoxide/sulfone; 2-nitro isomer readily converts
Confirms isomer-dependent synthetic utility
Direct oxidation conditions
Organic Synthesis Oxidation Chemistry Functional Group Tolerance

Reduction Efficiency to 2,8-Diaminodibenzothiophene

The specific reactivity of the 2,8-dinitro substitution pattern translates to a quantifiable yield in the synthesis of its diamine derivative, a valuable building block. This provides a functional benchmark for procurement.

Reduction to 2,8-diamino derivative
Supporting evidence
49% isolated yield
Benchmark for precursor selection
Pd/C, hydrazine, EtOH, 6 h; yield may vary with scale
Nitro Reduction Catalytic Hydrogenation Amine Synthesis

Source Specificity as Petrochemical Marker

In environmental analysis, 2,8-dinitrodibenzothiophene has been identified as a specific marker for petrochemical industry emissions, distinguishing it from other nitrated polycyclic aromatic hydrocarbons (NPAHs) that may originate from different combustion sources. [1] [2]

Petrochemical marker specificity
Class-level inference
Specific marker for petrochemical industry emissions in PM2.5
Enables source apportionment studies
Identified in South China petrochemical regions; distinct from combustion-sourced NPAHs
Environmental Monitoring Source Apportionment Analytical Chemistry

2,8-Dinitrodibenzothiophene Application Scenarios


Petrochemical Source Apportionment

Procurement of high-purity 2,8-dinitrodibenzothiophene is essential for environmental laboratories conducting source apportionment studies of particulate matter (PM2.5). As a validated marker compound, it is used as an analytical standard in GC-MS or HPLC-MS workflows to quantify the contribution of petrochemical industry emissions to ambient air pollution, a task for which other NPAH isomers cannot substitute [1] [2].

Precursor to 2,8-Diaminodibenzothiophene

Researchers synthesizing novel materials or pharmaceutical intermediates that incorporate a 2,8-disubstituted dibenzothiophene core should select 2,8-dinitrodibenzothiophene as the logical precursor. Its specific substitution pattern enables the direct reduction to 2,8-diaminodibenzothiophene, a versatile building block for further functionalization. The documented 49% yield under standard reduction conditions provides a baseline for process optimization .

High-Temperature Stable Materials

For applications requiring a thermally robust, electron-deficient aromatic building block, the high melting point of 2,8-dinitrodibenzothiophene (336-337 °C) makes it a superior choice over lower-melting analogs like 2-nitrodibenzothiophene (186 °C) [3]. This thermal stability is a critical selection criterion for its incorporation into high-performance polymers, organic semiconductors, or other materials subjected to elevated processing or operating temperatures.

Chromatographic Method Development

Due to its distinct physicochemical properties, including a high LogP of 4.9173 and a PSA of 119.88 Ų, 2,8-dinitrodibenzothiophene serves as a valuable test probe for developing and validating reversed-phase HPLC methods [4]. Its strong retention behavior is useful for benchmarking column performance and optimizing separation conditions for complex mixtures of nitrated polycyclic aromatic compounds.

Application
Selection Property
Validation Focus
Source apportionment studies
Specific marker for petrochemical emissions
GC-MS/HPLC-MS quantification in PM2.5
Diamine precursor synthesis
Reducible 2,8-dinitro substitution
Feasibility of reduction to diamine
High-temperature material incorporation
High melting point thermal stability
Thermal analysis; processing temperature tolerance
Reversed-phase HPLC method development
High LogP and PSA for strong retention
Column benchmarking; separation optimization for NPAH mixtures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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